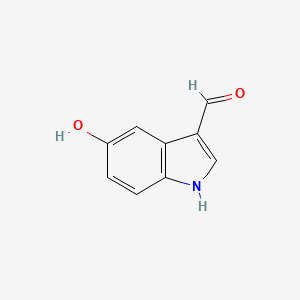

5-hydroxy-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

5-hydroxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-6-4-10-9-2-1-7(12)3-8(6)9/h1-5,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACGYEHQAHCRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415915 | |

| Record name | 5-hydroxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3414-19-5 | |

| Record name | 5-hydroxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-hydroxy-1H-indole-3-carbaldehyde: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-1H-indole-3-carbaldehyde is a pivotal organic compound that stands at the crossroads of synthetic chemistry and biology. As a derivative of indole, it shares a structural resemblance with the neurotransmitter serotonin, making it a valuable precursor and intermediate in the development of a wide array of pharmaceuticals, particularly those targeting neurological pathways.[1][2] Its inherent reactivity, owing to the hydroxyl and aldehyde functional groups, allows for diverse chemical modifications, rendering it a versatile building block in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its biological significance.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | Light brown powder/solid | [1] |

| Melting Point | 235 °C | [3] |

| Boiling Point (Predicted) | 426.3 ± 25.0 °C | [4] |

| Density (Predicted) | 1.439 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 8.88 ± 0.40 | [4] |

| Solubility | Soluble in ethanol and chloroform. |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following data provides key insights into its molecular structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.89 | s | 1H | Indole N-H |

| 9.84 | s | 1H | Aldehyde C-H |

| 9.07 | s | 1H | Phenolic O-H |

| 8.13 | s | 1H | H-2 |

| 7.48 | d | 1H | H-4 or H-7 |

| 7.29 | d | 1H | H-7 or H-4 |

| 6.73 | dd | 1H | H-6 |

Solvent: DMSO-d₆[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C=O (Aldehyde) |

| ~152 | C-5 (bearing OH) |

| ~138 | C-7a |

| ~135 | C-3 |

| ~125 | C-3a |

| ~122 | C-2 |

| ~115 | C-7 |

| ~112 | C-4 |

| ~105 | C-6 |

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~3100 | N-H stretch | Indole Amine |

| ~2850, ~2750 | C-H stretch | Aldehyde |

| ~1650 | C=O stretch | Aldehyde |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Phenol |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (m/z = 161.16), the expected fragmentation would involve the loss of the formyl group (CHO, 29 Da) leading to a significant peak at m/z 132, and other fragments characteristic of the indole ring structure.

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic rings, including indoles.

Materials:

-

4-Aminophenol

-

Anhydrous Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate solution

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of the Vilsmeier Reagent: In a two-necked flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride dropwise to the DMF with constant stirring. Maintain the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Reaction with 4-Aminophenol: Dissolve 4-aminophenol in anhydrous DMF in a separate flask. Cool this solution in an ice bath.

-

Slowly add the prepared Vilsmeier reagent dropwise to the 4-aminophenol solution, ensuring the temperature remains low.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Heat the reaction mixture to 85 °C and maintain this temperature for approximately 7 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

-

Carefully add saturated sodium carbonate solution to the reaction mixture until it is basic, which will cause the product to precipitate.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry it thoroughly to obtain this compound.[3]

Purification:

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a more pure crystalline solid.

Characterization Protocols

-

Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small amount of the dried crystalline product is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

NMR Spectroscopy: Prepare a sample by dissolving a few milligrams of the compound in a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

FT-IR Spectroscopy: Obtain the FT-IR spectrum of the solid sample using a KBr pellet or as a mull.

-

Mass Spectrometry: Analyze a dilute solution of the compound in a suitable solvent (e.g., methanol) using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Biological Signaling Pathways

This compound, due to its structural similarity to endogenous indole derivatives, is implicated in significant biological signaling pathways.

Vilsmeier-Haack Reaction Workflow

Caption: Workflow of the Vilsmeier-Haack synthesis of this compound.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses and cellular metabolism.

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by an indole ligand.

Serotonin Biosynthesis Pathway

This compound is structurally related to key intermediates in the biosynthesis of serotonin, a crucial neurotransmitter.

Caption: Simplified overview of the serotonin biosynthesis pathway and the structural relationship to this compound.

References

5-Hydroxy-1H-indole-3-carbaldehyde in Plants: A Technical Overview of its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 5-hydroxy-1H-indole-3-carbaldehyde, an indole-derived secondary metabolite found in plants. The document details its natural occurrence, biosynthetic pathway, and relevant experimental protocols for its study. This information is pertinent for professionals in plant science, natural product chemistry, and drug discovery, given the established biological activities of indole compounds.

Natural Occurrence

This compound is a naturally occurring compound primarily identified in plants belonging to the Brassicaceae (crucifer) family. Its presence is most thoroughly documented in the model organism Arabidopsis thaliana.[1][2][3][4]

In plants, the compound does not typically accumulate in its free aglycone form but rather as glycosylated conjugates, predominantly as glucose conjugates.[1][2][5] It is considered a phytoalexin, a class of antimicrobial and antioxidant compounds synthesized by plants in response to stress. The accumulation of this compound and related indole derivatives is significantly induced upon exposure to elicitors that mimic pathogen attacks, such as silver nitrate (AgNO₃).[1][2][5] In elicited Arabidopsis tissues, the total accumulation of indole-3-carbaldehyde (ICHO) derivatives is comparable to that of camalexin, a well-characterized phytoalexin in this species.[1][2][5]

Beyond Arabidopsis, indole-3-carbaldehyde, the immediate precursor, has been identified in other species, including white heart cabbage (Brassica oleracea var. capitata f. alba) and cauliflower (Brassica oleracea var. botrytis), suggesting that its hydroxylated derivatives may also be present in these common dietary vegetables.

Biosynthetic Pathway

The biosynthesis of this compound is intrinsically linked to the tryptophan-dependent metabolic network that produces a variety of defense compounds in cruciferous plants. The pathway originates with the amino acid L-tryptophan and proceeds through several key enzymatic steps.

The established pathway to the direct precursor, indole-3-carbaldehyde (ICHO), is as follows:

-

Tryptophan to Indole-3-acetaldoxime (IAOx): The initial step is the conversion of L-tryptophan to indole-3-acetaldoxime. This reaction is catalyzed by a pair of cytochrome P450 monooxygenases, CYP79B2 and CYP79B3 .[1][4] This step is a critical branch point, as IAOx is a precursor for indole glucosinolates and the phytohormone indole-3-acetic acid (IAA) in addition to ICHO derivatives.

-

Indole-3-acetaldoxime (IAOx) to Indole-3-acetonitrile (IAN): IAOx is subsequently converted to indole-3-acetonitrile.

-

Indole-3-acetonitrile (IAN) to Indole-3-carbaldehyde (ICHO): The cytochrome P450 enzyme CYP71B6 has been shown to efficiently catalyze the conversion of IAN into ICHO.[1][2][4][5]

-

Indole-3-carbaldehyde (ICHO) to this compound: This final hydroxylation step is the least understood part of the pathway. While the existence of both 4-hydroxy- and 5-hydroxy-ICHO confirms that a hydroxylation reaction occurs, the specific enzyme responsible for the regioselective hydroxylation of the indole ring at the C5 position has not yet been definitively identified. This represents a key knowledge gap in the complete elucidation of the pathway. It is hypothesized to be catalyzed by a yet-uncharacterized cytochrome P450 monooxygenase.

-

Glycosylation: Following hydroxylation, the molecule is conjugated to a sugar moiety, typically glucose, by a glucosyltransferase to form the stable storage conjugate found in plant tissues.[1][2][5]

References

- 1. Serotonin and Melatonin Biosynthesis in Plants: Genome-Wide Identification of the Genes and Their Expression Reveal a Conserved Role in Stress and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic features of serotonin biosynthetic enzymes and serotonin biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytoserotonin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

A Technical Guide to the Spectroscopic Characterization of 5-hydroxy-1H-indole-3-carbaldehyde

This guide provides a detailed overview of the spectroscopic data essential for the characterization of 5-hydroxy-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data Summary

The structural elucidation of this compound is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these techniques are summarized below.

Table 1: ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 11.89 | s (br) |

| CHO | 9.84 | s |

| O-H | 9.07 | s (br) |

| H-2 | 8.13 | s |

| H-4 | 7.48 | d |

| H-7 | 7.29 | d |

| H-6 | 6.73 | dd |

Data sourced from patent CN102786460A.[1]

Table 2: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200-3400 | Broad, phenolic hydroxyl |

| N-H Stretch | ~3300 | Medium, indole amine |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp |

| C=O Stretch (Aldehyde) | 1650-1680 | Strong, conjugated aldehyde |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to strong |

| C-O Stretch (Phenolic) | 1200-1260 | Strong |

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Expected [M+H]⁺ | m/z 162.05 |

| Expected [M-H]⁻ | m/z 160.04 |

Note: Experimental ¹³C NMR and Mass Spectrometry data were not available in the cited literature. The IR data is based on characteristic functional group frequencies.

Visualization of Analytical Workflow

The logical flow for the spectroscopic characterization of a synthesized compound like this compound is depicted below. This process ensures a comprehensive structural analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Complete dissolution is ensured, with gentle sonication if necessary.

-

¹H NMR Data Acquisition:

-

The spectrometer is locked to the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard ¹H pulse sequence is used.

-

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled pulse sequence is utilized.

-

A significantly higher number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is typically employed to ensure proper relaxation of quaternary carbons.

-

3.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The sample is placed in the infrared beam path.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

3.3 Mass Spectrometry (MS)

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a High-Performance Liquid Chromatography (HPLC) system or a direct infusion pump.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small percentage of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source at a constant flow rate.

-

The instrument is operated in either positive or negative ion detection mode.

-

A full scan is acquired over a relevant mass-to-charge (m/z) range to detect the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and any significant fragments.

-

For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, allowing for the determination of the elemental composition.

-

References

Solubility of 5-hydroxy-1H-indole-3-carbaldehyde in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5-hydroxy-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Understanding the solubility of this compound in common organic solvents is critical for its application in drug discovery, process development, and formulation.

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Appearance | Light brown powder |

| Storage | 0-8°C |

Source: Chem-Impex

Solubility Data of Indole-3-carboxaldehyde

The following table summarizes the available quantitative solubility data for the parent compound, indole-3-carboxaldehyde, which serves as a useful proxy for estimating the solubility of its 5-hydroxy derivative.

| Solvent | Chemical Class | Solubility (at ambient temperature) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ~30 mg/mL[2], ≥26.7 mg/mL[3], 20 mg/mL (requires sonication)[4] |

| Dimethylformamide (DMF) | Amide | ~30 mg/mL[2] |

| Ethanol (EtOH) | Alcohol | ≥11.85 mg/mL[3] |

| Water | Aqueous | Insoluble[3][4] / Sparingly soluble[2] |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, ethyl acetate, toluene)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To avoid transferring any solid particles, it is recommended to centrifuge the vials and then sample the clear supernatant.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the solute in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow for Solubility Determination

Caption: A flowchart of the key steps in determining the solubility of a solid compound.

References

Chemical structure and functional groups of 5-hydroxy-1H-indole-3-carbaldehyde.

An In-depth Technical Guide to 5-hydroxy-1H-indole-3-carbaldehyde

Abstract

This compound, also known as 5-Hydroxyindole-3-carboxaldehyde, is a pivotal heterocyclic organic compound. Its structure, featuring an indole core substituted with hydroxyl and aldehyde functional groups, makes it a versatile intermediate in the synthesis of a wide array of biologically active molecules and materials.[1] This document provides a comprehensive overview of its chemical structure, functional groups, physicochemical properties, and synthesis. It also details relevant experimental protocols and explores its biological context, making it a valuable resource for researchers in medicinal chemistry, neuropharmacology, and materials science.[1]

Chemical Structure and Functional Groups

This compound is built upon a bicyclic indole scaffold. The key functional groups, which dictate its chemical reactivity and biological activity, are a hydroxyl group (-OH) at position 5 of the benzene ring and a carbaldehyde group (-CHO) at position 3 of the pyrrole ring.[1] The indole nitrogen at position 1 contains a hydrogen atom, making it a secondary amine within the heterocyclic system.

The presence of the electron-donating hydroxyl group and the electron-withdrawing aldehyde group on the indole ring system creates a unique electronic profile, influencing its reactivity in various chemical transformations.[1]

Caption: Logical diagram of this compound's core structure and functional groups.

Physicochemical and Spectroscopic Data

The compound typically appears as a light brown powder and requires storage at 0-8°C.[1] Key identifying and physicochemical properties are summarized below.

Table 1: General Properties

| Property | Value | Reference |

| CAS Number | 3414-19-5 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Physical Form | Light brown powder | [1] |

| Purity | ≥ 97% | [1] |

| Storage | 0-8°C or 2-8°C (Inert atmosphere) | [1] |

Table 2: Spectroscopic Data (¹H NMR)

The following proton nuclear magnetic resonance (¹H NMR) data has been reported.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment (Inferred) | Reference |

|---|---|---|---|---|

| 11.89 | s | 1H | Indole N-H | [3] |

| 9.84 | s | 1H | Aldehyde C-H | [3] |

| 9.07 | s | 1H | Phenolic O-H | [3] |

| 8.13 | s | 1H | H2 (Pyrrole ring) | [3] |

| 7.48 | d | 1H | Aromatic H | [3] |

| 7.29 | d | 1H | Aromatic H | [3] |

| 6.73 | dd | 1H | Aromatic H | [3] |

Solvent: DMSO-d₆

Synthesis and Experimental Protocols

This compound can be synthesized via methods such as the Vilsmeier-Haack reaction. A detailed protocol for a related compound, 4-hydroxy-1H-indole-3-carbaldehyde, involves the formylation of the corresponding hydroxyindole using phosphorus oxychloride and dimethylformamide.[4] A specific synthesis for the 5-hydroxy derivative is also documented.[3]

Protocol: Synthesis of this compound

This protocol is adapted from a patented synthetic method.[3]

Materials:

-

4-amino-3-methylphenol

-

Reagents for the formylation reaction (e.g., Vilsmeier reagent prepared from POCl₃ and DMF)

-

Saturated sodium carbonate solution

-

Appropriate solvents

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to dry N,N-dimethylformamide (DMF) under cooling.

-

Dissolve the starting material (e.g., an appropriate substituted aminophenol) in a suitable solvent.

-

Slowly add the starting material solution to the Vilsmeier reagent at a controlled temperature.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Raise the temperature to 85°C and maintain the reaction for 7 hours.[3]

-

Upon completion, cool the reaction mixture and neutralize by adding saturated sodium carbonate solution until the solution is basic, causing a solid to precipitate.[3]

-

Collect the solid product by filtration.

-

Dry the solid to obtain the final product.

The reported yield for this method is approximately 92%.[3]

Caption: Experimental workflow for the synthesis of this compound.[3]

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

The antioxidant properties of indole derivatives are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[5][6] This protocol provides a general methodology.

Principle: An antioxidant compound donates a hydrogen atom to the stable DPPH radical, which is purple. This reduces the DPPH to a yellow-colored non-radical form, leading to a decrease in absorbance at ~517 nm. The degree of discoloration is proportional to the scavenging activity of the compound.[5]

Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol. Prepare a series of dilutions of the test compound (this compound).

-

Reaction: In a microplate or cuvette, mix a defined volume of the DPPH solution with various concentrations of the test compound. Include a control (DPPH solution with solvent only) and a standard antioxidant (e.g., ascorbic acid or BHA).

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each solution using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Biological and Pharmacological Context

This compound is a valuable building block in pharmaceutical development and biochemical research.[1] Its structural similarity to neurotransmitters like serotonin makes it a key intermediate for synthesizing serotonin analogs and other compounds targeting neurological disorders.[1]

While specific signaling pathway data for the 5-hydroxy derivative is limited, its parent compound, indole-3-carbaldehyde, is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[7] This interaction in intestinal immune cells leads to the production of Interleukin-22 (IL-22), which plays a role in maintaining mucosal homeostasis.[7] This pathway represents a probable and significant area of investigation for this compound and its derivatives.

Caption: AhR signaling pathway, a potential mechanism for indole derivatives like this compound.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 5-Hydroxy-1H-indole-3-carbaldehyde: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1H-indole-3-carbaldehyde, a versatile heterocyclic compound, stands as a significant molecule in both natural product chemistry and synthetic drug development. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and its increasingly recognized role in human physiology and pharmacology. Particular emphasis is placed on its primary synthetic route, the Vilsmeier-Haack reaction, and its function as an agonist of the aryl hydrocarbon receptor (AhR), a critical signaling pathway in immunology and metabolism. This document serves as a detailed resource, compiling quantitative data, experimental protocols, and visual representations of its chemical synthesis and biological activity to aid researchers in their exploration of this multifaceted indole derivative.

Discovery and History

While the precise first synthesis of this compound is not definitively documented in a single seminal paper, its preparation is intrinsically linked to the development of formylation reactions for electron-rich aromatic compounds. The foundational Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, provides the key chemical transformation for its synthesis[1]. This reaction allows for the introduction of a formyl group onto activated aromatic rings, such as indoles[2][3].

The application of the Vilsmeier-Haack reaction to various substituted indoles likely led to the synthesis of this compound as part of broader investigations into indole chemistry. More recently, this compound has been identified as a naturally occurring metabolite. It is found in plants, such as Arabidopsis thaliana, where it exists as a glucose conjugate and plays a role in plant defense mechanisms[4]. Furthermore, it is recognized as a metabolite of dietary L-tryptophan, synthesized by gastrointestinal bacteria in humans[5]. This dual identity as both a synthetic intermediate and a natural product underscores its significance in chemical and biological research.

Synthetic Methodologies

The Vilsmeier-Haack reaction remains the most prevalent and efficient method for the synthesis of this compound. This reaction involves the formylation of a 5-hydroxyindole precursor using a Vilsmeier reagent, which is typically generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃)[2][3].

General Vilsmeier-Haack Synthesis Workflow

The synthesis can be conceptualized in the following workflow:

Caption: General workflow for the Vilsmeier-Haack synthesis of this compound.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

The following protocol is a representative example of the synthesis of this compound and its derivatives, adapted from documented procedures[6].

Materials:

-

Substituted aniline or indole (e.g., 4-amino-3-methylphenol as a precursor)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate solution

-

Ice

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask maintained at 0-5 °C in an ice bath, slowly add phosphorus oxychloride to anhydrous DMF with stirring. Continue stirring for 30-60 minutes to form the Vilsmeier reagent (a chloroiminium salt).

-

Formylation: To the prepared Vilsmeier reagent, add the indole precursor (e.g., 4-amino-3-methylphenol) dropwise, while maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Subsequently, heat the reaction mixture to 85-90 °C and maintain for 5-9 hours.

-

Workup and Isolation: Cool the reaction mixture and pour it into crushed ice. Neutralize the solution with a saturated sodium carbonate solution until it is basic, which will cause the product to precipitate.

-

Purification: Collect the solid precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data from Synthetic Procedures

The following table summarizes representative quantitative data for the synthesis of this compound and related derivatives via the Vilsmeier-Haack reaction[6].

| Starting Material (Precursor) | Product | Yield (%) | Melting Point (°C) |

| 4-Amino-3-methylphenol | This compound | 92% | 235 °C |

| 2,4-Dimethylaniline | 5-Methyl-1H-indole-3-carbaldehyde | 88% | 148-149 °C |

| 4-Chloro-2-methylaniline | 5-Chloro-1H-indole-3-carbaldehyde | 90% | 215-216 °C |

| 4-Bromo-2-methylaniline | 5-Bromo-1H-indole-3-carbaldehyde | 91% | 204-205 °C |

| 4-Fluoro-2-methylaniline | 5-Fluoro-1H-indole-3-carbaldehyde | 84% | 160 °C |

Biological Activity and Signaling Pathways

This compound is not merely a synthetic building block; it is a biologically active molecule with significant implications for human health. Its primary known mechanism of action is through the activation of the aryl hydrocarbon receptor (AhR)[5].

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and mucosal barrier function[7]. As a natural ligand for AhR, this compound can modulate these processes[8].

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 7. Aryl Hydrocarbon Receptor in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 5-hydroxy-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-1H-indole-3-carbaldehyde is a member of the indole family, a class of heterocyclic organic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin. The presence of both a hydroxyl group at the 5-position and a carbaldehyde group at the 3-position of the indole ring suggests a rich potential for diverse biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing on available data for the compound and its close structural analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds, including indoles. A specific protocol for the synthesis of this compound has been described.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

Materials:

-

4-aminophenol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium carbonate (Na₂CO₃) solution (saturated)

-

Ice

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride dropwise to the DMF while maintaining the temperature at 0-5 °C. Stir the mixture for 30-40 minutes at this temperature to generate the Vilsmeier reagent in situ.

-

Formylation Reaction: Dissolve 4-aminophenol in anhydrous DMF in a separate reaction flask. Cool this solution in an ice bath. Slowly add the freshly prepared Vilsmeier reagent dropwise to the 4-aminophenol solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Subsequently, heat the reaction mixture to 85 °C and maintain this temperature for approximately 7 hours to drive the reaction to completion.

-

Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath. Carefully add a saturated aqueous solution of sodium carbonate to the reaction mixture until the solution is basic. This will cause the product to precipitate out of the solution.

-

Collect the solid precipitate by filtration.

-

Wash the collected solid with water to remove any inorganic impurities.

-

Dry the solid to obtain the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Diagram of Synthesis Workflow:

Potential Biological Activities

While specific biological data for this compound is limited in publicly available literature, the activities of structurally similar indole-3-carbaldehyde and 5-hydroxyindole derivatives provide valuable insights into its potential therapeutic applications.

Antioxidant Activity

The phenolic hydroxyl group at the 5-position suggests that this compound is likely to possess antioxidant properties. Phenolic compounds are well-known radical scavengers, donating a hydrogen atom from their hydroxyl group to neutralize free radicals.

Quantitative Data for Related Compounds:

The antioxidant activity of various indole-3-carboxaldehyde analogues has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. While specific data for the 5-hydroxy derivative is not available, the following table summarizes the IC₅₀ values for other indole-3-carboxaldehyde derivatives, providing a comparative context.

| Compound | DPPH IC₅₀ (µM) |

| Indole-3-carboxaldehyde | >100 |

| 5-Methoxy-indole-3-carboxaldehyde | 55.2 |

| N-Methyl-indole-3-carboxaldehyde | >100 |

| Ascorbic Acid (Standard) | 28.4 |

Note: The data presented is for illustrative purposes and is derived from studies on related indole-3-carboxaldehyde derivatives. The actual antioxidant activity of this compound may vary.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.

-

Prepare a stock solution of the test compound and ascorbic acid in a suitable solvent (e.g., methanol, DMSO).

-

Prepare a series of dilutions of the test compound and ascorbic acid.

-

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the DPPH working solution.

-

Add 100 µL of the different concentrations of the test compound or standard to the respective wells.

-

For the blank, add 100 µL of the solvent used for dissolving the samples.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

-

Abs_control is the absorbance of the DPPH solution without the sample.

-

Abs_sample is the absorbance of the DPPH solution with the sample.

-

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

Anticancer Activity

Indole derivatives are a prominent class of compounds in cancer research, with several indole-based drugs approved for clinical use. The indole scaffold can interact with various biological targets implicated in cancer progression.

Quantitative Data for a Related Compound:

| Compound Derivative | Cell Line | IC₅₀ (µM) |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 |

Note: This data is for a derivative of indole-3-carboxaldehyde and serves as an indicator of the potential for this class of compounds. The anticancer activity of this compound should be experimentally determined.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (solvent only) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Antimicrobial Activity

Indole and its derivatives have been reported to possess a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.

Quantitative Data for Related Compounds:

| Compound Derivative | Microorganism | MIC (µg/mL) |

| Indole-3-carboxaldehyde thiosemicarbazone | Staphylococcus aureus | 25 |

| Indole-3-carboxaldehyde thiosemicarbazone | Escherichia coli | 50 |

| 5-Bromo-indole-3-carboxaldehyde hydrazone | Staphylococcus aureus | 12.5 |

| 5-Bromo-indole-3-carboxaldehyde hydrazone | Candida albicans | 25 |

Note: This data is for derivatives of indole-3-carboxaldehyde and is intended to suggest the potential antimicrobial activity of this compound.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (this compound)

-

Standard antimicrobial agent (positive control)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium.

-

Compound Dilution: Prepare a series of two-fold dilutions of the test compound and the standard antimicrobial agent in the broth medium directly in the wells of a 96-well microplate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Anti-inflammatory Activity and Signaling Pathways

Indole derivatives have been shown to modulate inflammatory responses. Indole-3-carbaldehyde, for instance, has been reported to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome. This effect is potentially mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). Given its structural similarity, this compound may exert similar anti-inflammatory effects.

Potential Signaling Pathways Involved:

-

NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation. Many anti-inflammatory compounds act by inhibiting the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation. Modulation of MAPK pathways (e.g., p38, JNK, ERK) by indole derivatives could contribute to their anti-inflammatory effects.

Diagram of a Potential Anti-inflammatory Signaling Pathway:

Conclusion

This compound is a promising molecule with the potential for a range of biological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory effects. While direct experimental data for this specific compound is currently limited, the extensive research on its structural analogs provides a strong foundation for future investigations. The synthesis of this compound is achievable through established chemical methods, and standardized protocols are available to evaluate its biological potential. This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic applications of this compound and its derivatives. Further in-depth studies are warranted to fully elucidate its pharmacological profile and mechanisms of action.

References

An In-Depth Technical Guide to 5-hydroxy-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-hydroxy-1H-indole-3-carbaldehyde, a key indole derivative with significant potential in pharmaceutical and biochemical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and explores its biological activities and putative signaling pathways. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Identity and Properties

This compound, also known as 5-Hydroxyindole-3-carboxaldehyde, is a functionalized indole derivative.[1] Its structure, featuring both a hydroxyl and an aldehyde group on the indole scaffold, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1] This compound is of particular interest in neuropharmacology due to its structural resemblance to the neurotransmitter serotonin.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3414-19-5 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 5-Hydroxyindole-3-carboxaldehyde | [1] |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | Light brown powder | [1] |

| Purity | ≥ 97% | [1] |

| Boiling Point (Predicted) | 426.3 ± 25.0 °C | |

| Density (Predicted) | 1.439 ± 0.06 g/cm³ | |

| pKa (Predicted) | 8.88 ± 0.40 | |

| Storage Conditions | Store at 0-8°C under an inert atmosphere | [1] |

| Solubility | Soluble in DMSO and ethanol; sparingly soluble in aqueous buffers. For the parent compound, indole-3-carboxaldehyde, solubility is ~30 mg/mL in DMSO and ~0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution. | [2][3] |

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic compounds like indoles. The following protocol is adapted from a patented synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Synthesis

Materials:

-

4-amino-3-methylphenol

-

Anhydrous Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate solution

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Preparation of the Vilsmeier Reagent:

-

In a two-necked flask under an inert atmosphere, add anhydrous DMF.

-

Cool the flask to 0°C using an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the DMF with constant stirring.

-

Continue stirring the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

-

Formylation Reaction:

-

In a separate flask, dissolve 4-amino-3-methylphenol (15g, 121.8 mmol) in 10ml of anhydrous DMF.

-

Slowly add the previously prepared Vilsmeier reagent (20 ml) dropwise to the 4-amino-3-methylphenol solution at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Increase the temperature to 85°C and continue the reaction for 7 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture.

-

Add saturated sodium carbonate solution until the mixture is basic, which will cause a solid to precipitate.

-

Filter the solid precipitate and dry it to obtain the crude product.

-

The crude product can be further purified by recrystallization.

-

This protocol is based on the synthesis described in patent CN102786460A.

Synthesis Workflow Diagram

References

Methodological & Application

Protocol for developing fluorescent probes using 5-hydroxy-1H-indole-3-carbaldehyde.

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fluorescent probes are indispensable tools in biological research and drug development, enabling the visualization and quantification of specific analytes within complex environments. 5-hydroxy-1H-indole-3-carbaldehyde is a versatile precursor for the synthesis of such probes due to its intrinsic fluorescence and reactive aldehyde group. The indole scaffold is a common feature in many fluorescent molecules, and its hydroxyl and aldehyde functionalities offer convenient points for chemical modification to develop targeted probes.

This document provides a detailed protocol for the synthesis and characterization of a Schiff base fluorescent probe derived from this compound, with a primary focus on its application as a chemosensor for metal ions, particularly aluminum (Al³⁺), and as a pH sensor.

The general principle behind the functionality of these probes lies in the formation of a Schiff base by condensing the aldehyde group of the indole with an amine-containing molecule. This reaction creates an imine linkage (-C=N-). The resulting probe often exhibits a "turn-on" fluorescent response upon binding to a target analyte. This phenomenon is frequently attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion restricts the C=N bond's isomerization, and the inhibition of Photoinduced Electron Transfer (PET), leading to a significant increase in fluorescence intensity. For pH sensing, the protonation or deprotonation of the probe's hydroxyl or imine groups can alter its electronic structure, resulting in changes in its fluorescence properties.

Data Presentation

The following tables summarize the photophysical and sensing properties of a representative fluorescent probe synthesized from this compound.

Table 1: Photophysical Properties of the Fluorescent Probe

| Property | Value |

| Excitation Maximum (λex) | ~370 nm |

| Emission Maximum (λem) | ~460 nm |

| Quantum Yield (Φ) | Not explicitly reported; significant fluorescence enhancement observed |

| Molar Absorptivity (ε) | Not explicitly reported |

| Target Analyte | Al³⁺, pH |

Table 2: Sensing Properties for Al³⁺ Detection

| Parameter | Value |

| Detection Limit (LOD) | Micromolar (µM) range |

| Stoichiometry (Probe:Al³⁺) | 1:1 or 2:1 |

| Solvent System | Organic/Aqueous mixtures |

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe

This protocol describes the synthesis of a fluorescent probe via the condensation of this compound with a hydrazine derivative (e.g., 2-hydrazinobenzothiazole).

Materials:

-

This compound

-

2-Hydrazinobenzothiazole (or other suitable amine/hydrazine)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

-

To this solution, add 2-hydrazinobenzothiazole (1.0 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the progress of the reaction using TLC (e.g., with a mobile phase of hexane:ethyl acetate, 3:1 v/v). The reaction is typically complete within 4-6 hours.

-

After completion, allow the reaction mixture to cool to room temperature. A precipitate of the Schiff base product should form.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of the Fluorescent Probe for Al³⁺ Sensing

This protocol outlines the general procedure for assessing the performance of the synthesized probe as a fluorescent sensor for aluminum ions.

Materials:

-

Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO or ethanol)

-

Aqueous buffer solution (e.g., HEPES, pH 7.4)

-

Stock solutions of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) in water

-

Fluorometer

Procedure:

-

Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in an appropriate solvent system (e.g., ethanol/water mixture).

-

Fluorescence Titration:

-

To a series of cuvettes containing the probe solution, add increasing concentrations of Al³⁺ stock solution.

-

Incubate the solutions for a short period to allow for complex formation.

-

Record the fluorescence emission spectra of each solution by exciting at the probe's excitation maximum (λex).

-

Plot the fluorescence intensity at the emission maximum (λem) against the concentration of Al³⁺ to determine the probe's response range.

-

-

Selectivity Study:

-

To separate solutions of the probe, add a fixed concentration of various competing metal ions.

-

Record the fluorescence emission spectra and compare the intensity changes to that observed with Al³⁺.

-

-

Stoichiometry Determination (Job's Plot):

-

Prepare a series of solutions with varying mole fractions of the probe and Al³⁺, while keeping the total concentration constant.

-

Record the fluorescence emission for each solution.

-

Plot the fluorescence intensity versus the mole fraction of the probe. The maximum of the plot indicates the stoichiometry of the probe-metal ion complex.

-

-

Determination of Detection Limit (LOD):

-

The LOD can be calculated based on the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot at low analyte concentrations.

-

Protocol 3: Evaluation of the Fluorescent Probe for pH Sensing

This protocol describes how to characterize the pH-dependent fluorescence of the synthesized probe.

Materials:

-

Synthesized fluorescent probe stock solution

-

A series of buffer solutions covering a wide pH range (e.g., Britton-Robinson buffer from pH 2 to 12)

-

Fluorometer

-

pH meter

Procedure:

-

pH-Dependent Fluorescence Measurements:

-

Prepare a series of solutions by adding a small aliquot of the probe stock solution to buffers of different pH values.

-

Record the fluorescence emission spectra for each solution at the determined excitation wavelength.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the pH value to observe the pH-dependent fluorescence response.

-

For ratiometric probes, plot the ratio of fluorescence intensities at two different emission wavelengths against pH.

-

-

Determination of pKa:

-

The pKa value, which represents the pH at which the probe is 50% protonated/deprotonated, can be determined from the inflection point of the sigmoidal curve obtained from the pH titration plot.

-

Mandatory Visualization

Caption: Workflow for the synthesis of a Schiff base fluorescent probe.

Caption: Signaling pathway for "turn-on" fluorescence upon Al³⁺ detection.

Caption: Experimental workflow for evaluating pH sensing capabilities.

Application Note: HPLC Analysis and Purification of 5-Hydroxy-1H-indole-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxy-1H-indole-3-carbaldehyde is a versatile chemical intermediate utilized in the synthesis of a variety of biologically active molecules, including those targeting neurological disorders due to its structural similarity to neurotransmitters.[1] Its hydroxyl and aldehyde functional groups contribute to its reactivity, making it a valuable building block in pharmaceutical development and materials science.[1] High-Performance Liquid Chromatography (HPLC) is a primary method for the qualitative and quantitative analysis of indole derivatives.[2][3] This document provides a detailed protocol for the analytical determination and purification of this compound using reverse-phase HPLC (RP-HPLC).

Analytical Method

The following method is a robust starting point for the analysis of this compound, developed based on established protocols for similar indole compounds.[2][3][4]

Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC system with UV detector |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (based on typical indole absorbance) |

| Injection Volume | 10 µL |

Experimental Protocol: Analytical Method

-

Mobile Phase Preparation:

-

To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

-

To prepare Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

-

Degas both mobile phases prior to use.

-

-

Standard Solution Preparation:

-

Accurately weigh 10 mg of this compound standard.

-

Dissolve the standard in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

-

Prepare a working standard solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with the 50:50 mobile phase mixture.

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in the 50:50 mobile phase mixture to an estimated concentration of 100 µg/mL.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.[2]

-

-

Chromatographic Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the prepared standard and sample solutions.

-

Run the gradient program as specified in the chromatographic conditions table.

-

Monitor the chromatogram at 280 nm.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

-

Purification Method

For the isolation of this compound from a mixture, a semi-preparative HPLC method can be employed. The analytical method can be scaled up for this purpose.

Chromatographic Conditions for Purification

| Parameter | Condition |

| Instrument | Semi-preparative HPLC system with UV detector and fraction collector |

| Column | Reversed-phase C18 (e.g., 10 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or shallow gradient optimized from the analytical method |

| Flow Rate | 4.0 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 280 nm |

| Injection Volume | 100-500 µL (depending on concentration and column loading capacity) |

Experimental Protocol: Purification Method

-

Sample Preparation:

-

Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol or the initial mobile phase).

-

Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Method Optimization (Scouting Run):

-

Perform an initial analytical run of the crude sample to determine the retention time of the target compound and the separation from impurities.

-

Based on the scouting run, develop an isocratic or a shallow gradient method for the semi-preparative scale that provides optimal resolution between the target peak and adjacent impurities.

-

-

Semi-Preparative HPLC:

-

Equilibrate the semi-preparative C18 column with the initial mobile phase conditions.

-

Inject the prepared crude sample.

-

Run the optimized isocratic or gradient program.

-

Monitor the chromatogram and collect the fraction corresponding to the peak of this compound.

-

-

Post-Purification Processing:

-

Combine the collected fractions containing the purified compound.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid.

-

-

Purity Analysis:

-

Analyze the purified fraction using the analytical HPLC method described above to confirm its purity.

-

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Peak Tailing | Secondary interactions with residual silanol groups on the stationary phase. | Ensure the mobile phase is acidified (e.g., with 0.1% formic acid).[3] Use an end-capped C18 column.[3] |

| Poor Resolution | Inappropriate mobile phase composition. | Optimize the gradient slope or the organic modifier (acetonitrile or methanol).[3] |

| Ghost Peaks | Contaminated mobile phase or injector. | Use fresh, high-purity solvents and flush the injection system.[3] |

| Baseline Drift | Column not equilibrated; fluctuating temperature. | Allow sufficient time for column equilibration.[3] Use a column oven to maintain a stable temperature.[3] |

Workflow Diagram

Caption: HPLC workflow for analysis and purification.

References

Synthesis of Novel Indole Derivatives from 5-hydroxy-1H-indole-3-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel indole derivatives, utilizing 5-hydroxy-1H-indole-3-carbaldehyde as a versatile starting material. The synthesized compounds, including chalcones, Schiff bases, and hydrazones, are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] This guide offers structured data presentation, comprehensive experimental methodologies, and visual diagrams to facilitate research and development in this promising area of drug discovery.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, are important precursors for flavonoids and exhibit various pharmacological properties.[5] The Claisen-Schmidt condensation is a reliable method for synthesizing these derivatives from this compound and various substituted acetophenones.[5][6]

Experimental Protocol: General Procedure for Chalcone Synthesis

-

Dissolution: Dissolve 1 mmol of this compound and 1 mmol of the selected substituted acetophenone in 15-20 mL of ethanol in a round-bottom flask.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a suitable base, such as 10% aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution, dropwise at room temperature.[5][7]

-

Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.

-

Filtration and Washing: Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and then dry the product.

-

Recrystallization: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.

Quantitative Data: Synthesis of Indole-based Chalcones

| Derivative | Acetophenone Reactant | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1a | Acetophenone | KOH | Ethanol | 3 | 85 | [5] |

| 1b | 4'-Chloroacetophenone | NaOH | Ethanol | 4 | 82 | [5] |

| 1c | 4'-Methoxyacetophenone | KOH | Ethanol | 2.5 | 88 | [7] |

| 1d | 4'-Nitroacetophenone | NaOH | Ethanol | 4 | 78 | [5] |

Synthetic Pathway for Chalcones

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Synthesis of Schiff Base Derivatives

Schiff bases, containing an imine or azomethine group, are synthesized by the condensation of a primary amine with an aldehyde or ketone. These compounds have been reported to possess a wide range of biological activities, including antimicrobial and anticancer properties.[3][8]

Experimental Protocol: General Procedure for Schiff Base Synthesis

-

Reactant Mixture: In a round-bottom flask, mix equimolar quantities (1 mmol) of this compound and the desired primary amine (e.g., substituted aniline, amino acid) in 20 mL of ethanol.

-

Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst to the mixture.[9]

-

Reflux: Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress using TLC.

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

-

Isolation and Purification: Filter the solid product, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Quantitative Data: Synthesis of Indole-based Schiff Bases

| Derivative | Primary Amine Reactant | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 2a | Aniline | Glacial Acetic Acid | Ethanol | 4 | 92 | [9] |

| 2b | 4-Chloroaniline | Glacial Acetic Acid | Ethanol | 5 | 89 | [9] |

| 2c | 4-Aminobenzoic acid | Glacial Acetic Acid | Ethanol | 3.5 | 95 | [3] |

| 2d | 2-Aminophenol | Glacial Acetic Acid | Ethanol | 4 | 87 | [3] |

Synthetic Pathway for Schiff Bases

Caption: Synthesis of Schiff bases from this compound.

Synthesis of Hydrazone Derivatives

Hydrazones are a class of organic compounds with the structure R1R2C=NNH2. They are synthesized by the reaction of aldehydes or ketones with hydrazine. Indole hydrazones have shown promising biological activities, including antiplatelet and antimicrobial effects.[10][11]

Experimental Protocol: General Procedure for Hydrazone Synthesis

-

Solution Preparation: Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

-

Hydrazine Addition: Add an equimolar amount (1 mmol) of hydrazine hydrate or a substituted hydrazine derivative to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction Conditions: Stir the mixture at room temperature or gently reflux for 2-6 hours, monitoring the reaction by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to obtain the hydrazone derivative.

Quantitative Data: Synthesis of Indole-based Hydrazones

| Derivative | Hydrazine Reactant | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 3a | Hydrazine Hydrate | Glacial Acetic Acid | Ethanol | 3 | 90 | [12] |

| 3b | Phenylhydrazine | Glacial Acetic Acid | Ethanol | 4 | 85 | [13] |

| 3c | 2,4-Dinitrophenylhydrazine | Glacial Acetic Acid | Ethanol | 2 | 95 | [14] |

| 3d | Isonicotinic acid hydrazide | Glacial Acetic Acid | Ethanol | 6 | 88 | [14] |

Synthetic Pathway for Hydrazones

Caption: Synthesis of hydrazones from this compound.

Experimental Workflow and Biological Evaluation

The general workflow for the synthesis and subsequent biological evaluation of the novel indole derivatives is outlined below.

Experimental Workflow Diagram

Caption: General workflow from synthesis to biological evaluation.

Potential Signaling Pathways

While specific signaling pathways for derivatives of this compound are under active investigation, indole-based compounds are known to modulate various cellular signaling pathways implicated in diseases like cancer and inflammation. The diagram below represents a generalized overview of potential targets.

Generalized Signaling Pathway Diagramdot

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jmnc.samipubco.com [jmnc.samipubco.com]

- 9. ijacskros.com [ijacskros.com]

- 10. Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone (418800-15-4) for sale [vulcanchem.com]

- 14. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application of 5-Hydroxy-1H-indole-3-carbaldehyde in Neuropharmacology Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1H-indole-3-carbaldehyde is a versatile heterocyclic organic compound that holds significant promise in the field of neuropharmacology. Its core structure is analogous to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), positioning it as a valuable scaffold for the synthesis of novel psychoactive compounds and as a tool for probing the serotonergic system.[1] The indole moiety is a well-established "privileged structure" in medicinal chemistry, frequently appearing in compounds with potent and diverse biological activities.[2] Specifically, this compound serves as a crucial chemical intermediate for the development of serotonin analogs and other neurologically active agents.[1][3] Furthermore, research into related indole-3-carboxaldehyde derivatives has highlighted their potential antioxidant and anti-inflammatory properties, which are highly relevant to the pathophysiology of numerous neurodegenerative disorders.[3]

Potential Neuropharmacological Applications

The unique chemical architecture of this compound makes it a compound of interest for several research applications in neuropharmacology:

-

Development of Serotonin Receptor Ligands: Its structural similarity to serotonin makes it an ideal starting point for the synthesis of novel ligands targeting various serotonin (5-HT) receptor subtypes. The development of selective agonists or antagonists for these receptors is a key strategy in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.

-

Investigation of Neuroprotective Agents: The indole nucleus is known for its antioxidant capabilities. Derivatives of indole-3-carboxaldehyde have demonstrated significant free radical scavenging activity. This suggests that this compound and its derivatives could be investigated for their potential to protect neurons from oxidative stress-induced damage, a common pathological feature in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4]

-